Verified Enantiomeric Identity and Optical Purity for BOC-D-Phenylglycinol (CAS 102089-74-7)
BOC-D-Phenylglycinol (CAS 102089-74-7) is characterized by a specific optical rotation that definitively distinguishes it from its L-enantiomer and confirms its high enantiomeric purity. For the target D-enantiomer, multiple independent vendor specifications report a specific rotation ([α]D20) of -38° to -40° (c=1, CHCl3) . In contrast, BOC-L-Phenylglycinol (CAS 117049-14-6) exhibits a specific rotation of +39±3° (c=1, CHCl3) . This >78° difference in specific rotation between the two enantiomers under identical conditions provides a clear, quantifiable metric for identity verification and quality control. Furthermore, the D-enantiomer is commercially available with a verified enantiomeric excess (ee) of 99% (GLC) , ensuring its suitability for applications requiring high stereochemical fidelity.
| Evidence Dimension | Specific Optical Rotation ([α]D20) and Enantiomeric Purity |
|---|---|
| Target Compound Data | [α]D20 = -38° to -40° (c=1, CHCl3); ee: 99% (GLC) |
| Comparator Or Baseline | BOC-L-Phenylglycinol (CAS 117049-14-6): [α]D20 = +39±3° (c=1, CHCl3) |
| Quantified Difference | Difference in specific rotation: >78° |
| Conditions | Measurement in chloroform at 20°C, concentration c=1 |
Why This Matters
This quantitative difference is critical for procurement, allowing laboratories to definitively confirm receipt of the correct enantiomer through a simple polarimetry measurement, thereby preventing costly errors in stereoselective synthesis.
